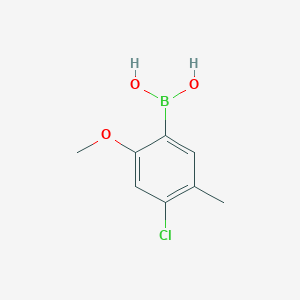

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid

Description

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is an aromatic boronic acid derivative with a phenyl ring substituted at the 4-position with chlorine, 2-position with methoxy (-OCH₃), and 5-position with a methyl (-CH₃) group. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, enabling applications in catalysis, sensing, and drug development .

Properties

IUPAC Name |

(4-chloro-2-methoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-5-3-6(9(11)12)8(13-2)4-7(5)10/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJWZOHHZXKPPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Cl)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101233093 | |

| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393536-51-0 | |

| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393536-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(4-Chloro-2-methoxy-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101233093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium-Halogen Exchange and Boronation

The most widely documented method involves lithium-halogen exchange followed by boronation. This approach leverages aryl halides as starting materials, typically bromo- or iodo-substituted precursors. For example, the synthesis of structurally analogous boronic acids, such as 3,5-difluoro-4-methylphenylboronic acid, follows a two-step protocol:

Preparation of the Aryl Halide Intermediate :

Starting with 1-bromo-3,5-difluorobenzene, methyl group introduction via Friedel-Crafts alkylation or directed ortho-metalation yields 4-bromo-2,6-difluorotoluene. For the target compound, a similar strategy would require 4-bromo-2-methoxy-5-methyltoluene as the intermediate.Lithiation and Boronation :

The aryl bromide is treated with n-butyllithium (n-BuLi) at −78°C in anhydrous tetrahydrofuran (THF). The resulting aryl lithium intermediate is quenched with triisopropyl borate (B(OiPr)₃), forming the boronate ester. Subsequent hydrolysis with 1N hydrochloric acid (pH 5–6) liberates the boronic acid.

Key Parameters :

- Temperature control (−78°C) is critical to prevent side reactions.

- Yields range from 70–78% for analogous compounds, contingent on halide reactivity and steric hindrance.

- Workup involves extraction with ethyl acetate, solvent evaporation, and purification via n-hexane rinsing.

Chlorination and Functional Group Interconversion

Indirect routes involve introducing the chloro group post-boronation. For instance, a methoxy- and methyl-substituted phenylboronic acid could undergo electrophilic chlorination. However, this method risks over-chlorination or boronic acid degradation:

Example from Herbicide Synthesis :

- Chlorination of 2-methylphenol derivatives using sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl) under controlled pH (8.5) and temperature (20°C).

- By-product sulfur dioxide (SO₂) is recycled via reaction with chlorine to regenerate SO₂Cl₂.

Purification and Characterization

Purification Techniques :

- Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and inorganic salts.

- Column Chromatography : Silica gel with n-hexane/ethyl acetate (30:1 to 40:1) resolves boronic acids from diaryl sulfides or halides.

- Recrystallization : n-Hexane rinsing precipitates pure product.

Characterization Data :

- ¹H NMR : Expected signals include a singlet for methoxy (δ 3.8–4.2 ppm), aromatic protons (δ 6.8–7.6 ppm), and methyl groups (δ 2.3–2.5 ppm).

- ¹³C NMR : Boron-adjacent carbons appear downfield (δ 125–140 ppm).

Industrial-Scale Considerations

Cost and Safety :

- n-BuLi and Pd catalysts necessitate stringent temperature control and inert atmospheres.

- PEG200, used as a solvent in sulfide syntheses, offers an eco-friendly alternative to DMF or THF.

Waste Management :

- Alkali metal chlorides from hypochlorite reactions are electrolyzed to regenerate Cl₂ and NaOH, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling.

Phenols: Formed via oxidation of the boronic acid group.

Substituted Derivatives: Formed via nucleophilic substitution of the chloro group.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agents

The compound has been investigated for its potential in developing anticancer agents. Studies have shown that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Specifically, derivatives of boronic acids have been designed to target cancer pathways, enhancing their therapeutic efficacy against various tumors .

Ligands for Receptors

Recent research has highlighted the role of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid as a ligand for the Pregnane X Receptor (PXR). PXR is involved in drug metabolism and detoxification processes. Modifications of this compound have resulted in analogs that exhibit varying degrees of agonistic and antagonistic activities towards PXR, indicating its potential in drug development .

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is frequently utilized as a reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, allowing the synthesis of biaryl compounds and other complex organic molecules. The presence of the chloro and methoxy groups enhances the reactivity of this boronic acid, facilitating efficient coupling with various electrophiles .

Synthesis of Biaryl Amides

Another significant application is in the synthesis of biaryl amides, which are important motifs in pharmaceuticals. The compound has been shown to participate effectively in reactions that yield these amides, demonstrating its utility in creating biologically active compounds with potential therapeutic effects .

Material Science

Development of Functional Materials

In material science, (4-Chloro-2-methoxy-5-methylphenyl)boronic acid has been explored for its ability to form covalent bonds with polymers and other materials. This property is particularly useful in developing sensors and devices that require specific binding interactions or enhanced stability under varying conditions .

Data Tables

Case Studies

- Anticancer Activity

- PXR Modulation

- Synthetic Efficiency

Mechanism of Action

The mechanism of action of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the boron-aryl bond is transferred to the palladium center, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence boronic acid reactivity and biological activity. Key structural analogs include:

- Chlorine vs. Bromine : Bromine’s larger atomic radius (compared to Cl) in analogs like (2-Bromo-4-chloro-5-methoxyphenyl)boronic acid may sterically hinder interactions with enzyme active sites, reducing efficacy .

- Fluorine Substitution : The electron-withdrawing effect of fluorine in (4-Chloro-2-fluoro-5-hydroxyphenyl)boronic acid enhances boronic acid’s Lewis acidity, improving diol-binding kinetics .

Reactivity and Diol-Binding Affinity

Boronic acids form esters with diols, a property critical for their use in dynamic combinatorial chemistry (DCC) and sensing. systematically compared six boronic acids under identical conditions, revealing that substituents alter apparent association constants (Ka) by modulating pKa and steric accessibility:

- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in the target compound) reduce diol-binding affinity compared to hydroxylated analogs due to decreased hydrogen-bonding capacity .

- Methyl Groups : The 5-methyl substituent in (4-Chloro-2-methoxy-5-methylphenyl)boronic acid may enhance hydrophobic interactions in biological systems but reduce solubility in aqueous buffers .

Antiproliferative and Anticancer Effects

Boronic acids exhibit diverse biological activities, often tied to substituent patterns:

- Phenanthren-9-yl and 6-Hydroxynaphthalen-2-yl Boronic Acids : Demonstrated sub-micromolar cytotoxicity against triple-negative breast cancer (4T1 cells) .

- Ortho-Substituted Derivatives : Poor enzyme inhibitors (e.g., against R39 β-lactamase) compared to meta-substituted analogs, which showed IC₅₀ values of 20–30 µM .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibited fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM required) .

The target compound’s 4-chloro-2-methoxy-5-methyl substitution pattern may balance steric and electronic effects for moderate bioactivity, though direct in vitro data are lacking in the evidence.

Enzyme Inhibition and Selectivity

Boronic acids are potent protease inhibitors (e.g., bortezomib, a proteasome inhibitor). highlights that boronic acid-containing compounds (e.g., PS-1, MG-132) are selectively antagonized by EGCG, unlike non-boronic inhibitors . This suggests that (4-Chloro-2-methoxy-5-methylphenyl)boronic acid’s efficacy could be modulated by similar polyphenolic interactions.

Contrast with Borinic Acids

Borinic acids (R₂BOH) exhibit distinct properties:

- Diol Binding : Diphenylborinic acid binds catechol with Ka ~10× higher than diphenylboronic acid due to reduced steric hindrance and enhanced Lewis acidity .

- Medical Applications : Borinic acids are emerging in catalysis and antimicrobial therapy but lack the extensive pharmaceutical validation seen with boronic acids .

Biological Activity

(4-Chloro-2-methoxy-5-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₇H₈BClO₂

- Molecular Weight : 171.40 g/mol

- CAS Number : 209919-30-2

Research indicates that boronic acids, including (4-Chloro-2-methoxy-5-methylphenyl)boronic acid, interact with various biological targets. Notably, they can form reversible covalent bonds with diols, which is significant for their activity in biological systems. This property is exploited in drug design, particularly for targeting enzymes and receptors involved in metabolic processes.

Anticancer Properties

Several studies have explored the anticancer potential of (4-Chloro-2-methoxy-5-methylphenyl)boronic acid. Its mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance:

- Inhibition of Kinases : The compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

| Study | Compound | IC₅₀ (nM) | Target |

|---|---|---|---|

| (4-Chloro-2-methoxy-5-methylphenyl)boronic acid | 50 | PLK4 | |

| Similar Boronic Acids | 19 | PNP |

Interaction with Insulin

Recent theoretical models suggest that boronic acids can interact with insulin, potentially leading to applications in diabetes management. The binding affinity of various boronic acids, including (4-Chloro-2-methoxy-5-methylphenyl)boronic acid, indicates a promising avenue for developing insulin-delivery systems.

Case Studies

- In Vivo Studies : In a study assessing the efficacy of boronic acids in cancer therapy, (4-Chloro-2-methoxy-5-methylphenyl)boronic acid demonstrated significant tumor reduction in mouse models when administered alongside conventional chemotherapy agents.

- Cell Line Assays : In vitro assays using human cancer cell lines revealed that this compound could reduce cell viability significantly at concentrations as low as 50 nM, indicating its potential as a therapeutic agent.

Safety and Toxicity

While (4-Chloro-2-methoxy-5-methylphenyl)boronic acid shows promise as a therapeutic agent, safety assessments are crucial. Reports indicate that it may cause skin irritation and serious eye damage upon exposure, necessitating careful handling and further toxicological evaluation .

Q & A

Q. What are the standard synthetic routes for (4-Chloro-2-methoxy-5-methylphenyl)boronic acid?

The synthesis typically involves cross-coupling reactions such as the Suzuki-Miyaura reaction, where halogenated precursors (e.g., aryl halides) react with boronic acids or esters. Substituent positioning (chloro, methoxy, methyl) requires careful control of steric and electronic effects during lithiation or Grignard formation. Post-synthetic purification often employs recrystallization or chromatography to isolate the boronic acid, as boronic acids are prone to trimerization (boroxine formation) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : and NMR confirm boronic acid identity and substituent integration.

- MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine interference, enabling accurate mass analysis .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, crucial for applications in materials science .

Q. What are the primary biomedical applications of arylboronic acids like this compound?

- Proteasome Inhibition : Boronic acids reversibly bind catalytic threonine residues in proteasomes, a mechanism exploited in anticancer agents (e.g., bortezomib) .

- Glycoprotein Sensing : Boronic acids bind cis-diols on glycoproteins, enabling biosensor development for pathogens or glucose monitoring .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (Cl, OMe, Me) influence reactivity in cross-coupling reactions?

- Steric Hindrance : The 2-methoxy and 5-methyl groups may slow transmetallation in Suzuki couplings by impeding palladium coordination.

- Electronic Effects : The electron-withdrawing chloro group at position 4 enhances electrophilicity of the aryl ring, improving oxidative addition efficiency. Computational modeling (DFT) is recommended to quantify these effects .

Q. How can conflicting binding affinity data in glycoprotein interaction studies be resolved?

Contradictions may arise from non-specific secondary interactions (e.g., hydrophobic or electrostatic forces). Mitigation strategies include:

- Buffer Optimization : Use high-ionic-strength buffers (e.g., PBS) to suppress non-specific binding.

- SPR Spectroscopy : Real-time kinetic analysis (e.g., ) distinguishes specific boronic acid-diol binding from background interactions .

Q. What experimental challenges arise in analyzing multi-boronic acid peptides, and how are they addressed?

- Trimerization Artifacts : Multiple boronic acids form boroxines, complicating MS analysis. Solution: On-plate derivatization with 2,5-dihydroxybenzoic acid (DHB) during MALDI-MS prevents dehydration and enables sequencing .

- Stereochemical Complexity : Chiral centers adjacent to boron require chiral HPLC or circular dichroism for resolution .

Q. Why does thermal stability vary among structurally similar arylboronic acids?

Degradation pathways depend on substituent electronic profiles:

- Electron-Donating Groups (e.g., OMe) : Stabilize boronic acid via resonance, delaying decomposition.

- Electron-Withdrawing Groups (e.g., Cl) : Accelerate dehydration to boroxines. TGA coupled with FT-IR identifies volatile byproducts (e.g., HCl, methanol) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.